molecular formula C8H10N2O4S B2754580 N,2-dimethyl-5-nitrobenzenesulfonamide CAS No. 126148-12-7

N,2-dimethyl-5-nitrobenzenesulfonamide

Cat. No.: B2754580
CAS No.: 126148-12-7
M. Wt: 230.24
InChI Key: CVSFUJMMCVWGDQ-UHFFFAOYSA-N
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Description

“N,2-dimethyl-5-nitrobenzenesulfonamide” is a chemical compound with the CAS Number: 126148-12-7. It has a molecular weight of 230.24 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H10N2O4S . The InChI code for this compound is 1S/C8H10N2O4S/c1-6-3-4-7 (10 (11)12)5-8 (6)15 (13,14)9-2/h3-5,9H,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 230.24 .

Mechanism of Action

Sulfonamides, which “N,2-dimethyl-5-nitrobenzenesulfonamide” is a part of, are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N,2-dimethyl-5-nitrobenzenesulfonamide” can be found on the product link provided by the manufacturer .

Properties

IUPAC Name

N,2-dimethyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-6-3-4-7(10(11)12)5-8(6)15(13,14)9-2/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSFUJMMCVWGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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